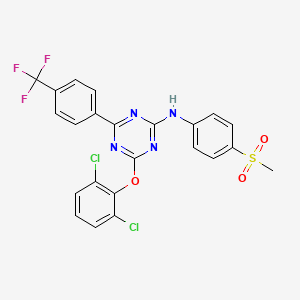

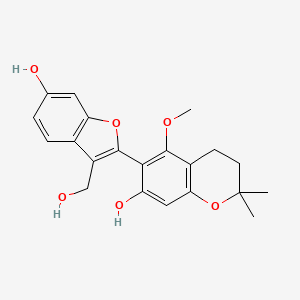

AChE-IN-36

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AChE-IN-36, also known as compound A4, is an acetylcholinesterase inhibitor with an IC50 of 0.04 μM. It influences reactive oxygen species levels and modulates the gene expression of nuclear factor erythroid 2-related factor 2 (NRF2) . Acetylcholinesterase inhibitors are compounds that inhibit the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound increases the level and duration of action of acetylcholine in the central nervous system, autonomic ganglia, and neuromuscular junctions .

Métodos De Preparación

The synthetic routes and reaction conditions for AChE-IN-36 are not explicitly detailed in the available literature. general methods for synthesizing acetylcholinesterase inhibitors often involve multi-step organic synthesis, including the formation of key intermediates and final coupling reactions. Industrial production methods would likely involve optimization of these synthetic routes for large-scale production, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

AChE-IN-36 undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

AChE-IN-36 has several scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of acetylcholinesterase and the resulting effects on neurotransmitter levels.

Biology: It is used to investigate the role of acetylcholinesterase in various biological processes, including neurotransmission and signal transduction.

Medicine: It has potential therapeutic applications in the treatment of diseases such as Alzheimer’s disease, where acetylcholinesterase inhibitors are used to increase acetylcholine levels and improve cognitive function.

Industry: It may be used in the development of new drugs and therapeutic agents targeting acetylcholinesterase.

Mecanismo De Acción

AChE-IN-36 exerts its effects by inhibiting the enzyme acetylcholinesterase. The enzyme’s active site comprises an esteratic subsite containing the catalytic machinery and an anionic subsite that binds the quaternary group of acetylcholine. This compound binds to these sites, preventing the hydrolysis of acetylcholine into choline and acetic acid. This inhibition increases the level and duration of action of acetylcholine, enhancing cholinergic transmission .

Comparación Con Compuestos Similares

AChE-IN-36 can be compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. These compounds also inhibit acetylcholinesterase but differ in their chemical structures, potency, and pharmacokinetic properties. For example:

Donepezil: A reversible inhibitor with a longer half-life, commonly used in the treatment of Alzheimer’s disease.

Rivastigmine: A pseudo-irreversible inhibitor that forms a covalent bond with the enzyme, leading to prolonged inhibition.

Galantamine: A reversible inhibitor that also modulates nicotinic acetylcholine receptors, providing additional therapeutic benefits.

This compound is unique due to its specific influence on reactive oxygen species levels and modulation of NRF2 gene expression, which may offer additional therapeutic advantages .

Propiedades

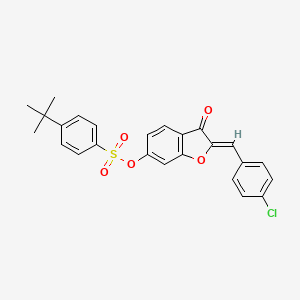

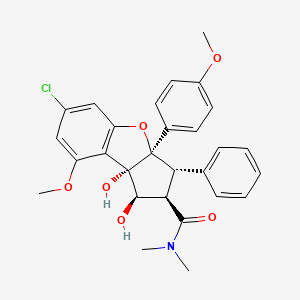

Fórmula molecular |

C25H21ClO5S |

|---|---|

Peso molecular |

468.9 g/mol |

Nombre IUPAC |

[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-tert-butylbenzenesulfonate |

InChI |

InChI=1S/C25H21ClO5S/c1-25(2,3)17-6-11-20(12-7-17)32(28,29)31-19-10-13-21-22(15-19)30-23(24(21)27)14-16-4-8-18(26)9-5-16/h4-15H,1-3H3/b23-14- |

Clave InChI |

BICAKQLCLMXHRZ-UCQKPKSFSA-N |

SMILES isomérico |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)Cl)/O3 |

SMILES canónico |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)Cl)O3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139647.png)

![3-[(3,5-Dibromo-4-octoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139685.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B15139693.png)

![Ethyl 2-[5-[(2-chlorophenyl)methyl]-2-oxo-1,3,4-oxadiazol-3-yl]acetate](/img/structure/B15139723.png)

![6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-2-one](/img/structure/B15139731.png)